molecular formula C7H10O2 B153045 3-Pentynoic acid ethyl ester CAS No. 52750-56-8

3-Pentynoic acid ethyl ester

Cat. No.: B153045
CAS No.: 52750-56-8
M. Wt: 126.15 g/mol
InChI Key: PEWKPKXRKGIKDO-UHFFFAOYSA-N
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Description

3-Pentynoic acid ethyl ester, also known as ethyl pent-3-ynoate, is an organic compound with the molecular formula C7H10O2. It is an ester derived from 3-pentynoic acid and ethanol. This compound is characterized by its unique structure, which includes a triple bond between the third and fourth carbon atoms in the pentanoic acid chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pentynoic acid ethyl ester can be synthesized through the esterification of 3-pentynoic acid with ethanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Pentynoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The triple bond in the ester can be oxidized to form diketones or other oxygenated products.

    Reduction: The ester can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

    Oxidation: Products may include diketones or carboxylic acids.

    Reduction: Products may include primary or secondary alcohols.

    Substitution: Products may include different esters or amides, depending on the nucleophile used.

Scientific Research Applications

3-Pentynoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 3-pentynoic acid ethyl ester exerts its effects depends on the specific reaction or application. In general, the triple bond in the ester makes it a reactive molecule, capable of undergoing various chemical transformations. The molecular targets and pathways involved can vary widely, from enzyme inhibition in biological systems to catalytic processes in industrial applications.

Comparison with Similar Compounds

    Ethyl 2-pentenoate: An ester with a double bond instead of a triple bond.

    Ethyl 3-pentenoate: Another ester with a double bond, but in a different position.

    Ethyl 4-pentenoate: An ester with a double bond at the fourth carbon position.

Comparison: 3-Pentynoic acid ethyl ester is unique due to the presence of a triple bond, which imparts different reactivity compared to esters with double bonds. This makes it a valuable compound in synthetic chemistry, as it can participate in a wider range of reactions and form more diverse products.

Properties

IUPAC Name

ethyl pent-3-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWKPKXRKGIKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200738
Record name 3-Pentynoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52750-56-8
Record name 3-Pentynoic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052750568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentynoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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